iHCK-37 Exhibits Superior HCK Selectivity Compared to Pan-SFK Inhibitors PP2 and A-419259
iHCK-37 demonstrates high selectivity for HCK, with minimal activity against a panel of 14 kinases including other Src family members (Blk, Fgr, Fyn, cSRC, Lck, Lyn, Syk, Yes), tyrosine kinases (Abl, Abl-T315I), and HIV-1 related kinases (CDK9, FAK, Itk, JAK3, Ron) . In contrast, A-419259 inhibits multiple Src family kinases with IC50 values of 0.43 nM (HCK), 9 nM (Src), 3 nM (Lck), and 3 nM (Lyn) . PP2 similarly inhibits Lck (IC50=4 nM), Fyn (5 nM), and Hck (5 nM) with weaker inhibition of EGFR (480 nM) .
| Evidence Dimension | Kinase Selectivity |
|---|---|
| Target Compound Data | High selectivity against 14 kinases including Src family members (Ki for HCK = 0.22 μM) |
| Comparator Or Baseline | A-419259: IC50 = 0.43 nM for HCK, also inhibits Src, Lck, Lyn. PP2: IC50 = 5 nM for HCK, also inhibits Lck, Fyn. |
| Quantified Difference | iHCK-37 shows minimal activity against non-HCK kinases; A-419259 and PP2 are pan-SFK inhibitors. |
| Conditions | Cell-free kinase assays, panel of 14 recombinant human kinases |
Why This Matters
Researchers requiring target-specific HCK inhibition without confounding off-target SFK activity should select iHCK-37 over pan-SFK agents.
